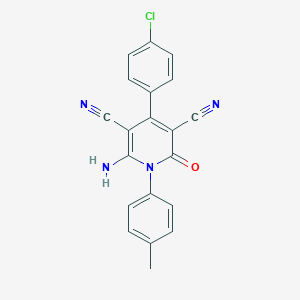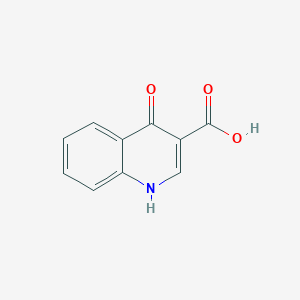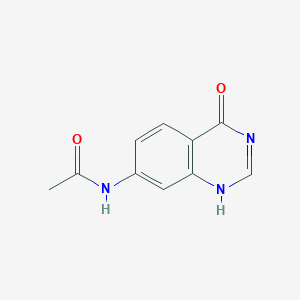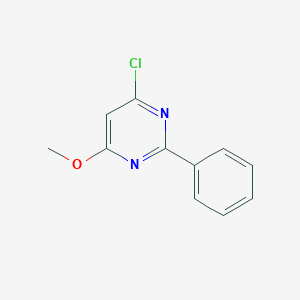
2-Amino-4-(4-chlorophenyl)-1-(4-methylphenyl)-6-oxopyridine-3,5-dicarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-4-(4-chlorophenyl)-1-(4-methylphenyl)-6-oxopyridine-3,5-dicarbonitrile is a phenylpyridine.
Applications De Recherche Scientifique
Synthesis and Characterization
- This compound and its derivatives are synthesized and characterized in various studies. For example, derivatives such as 1,3-diaryl pyrazole bearing 2-oxopyridine-3,5-dicarbonitrile have been synthesized and characterized through cyclization reactions (Khalifa, Al-Omar, & Nossier, 2017). Another study synthesized novel polyheterocyclic compounds containing fused 1,2,4-triazine moiety from similar compounds (Ibrahim et al., 2008).
Corrosion Inhibition
- The derivatives of this compound have been studied for their corrosion inhibition effects. A study on pyridine derivatives showed their effectiveness in inhibiting corrosion of mild steel in hydrochloric acid, highlighting their potential as corrosion inhibitors (Ansari, Quraishi, & Singh, 2015).
Biological Evaluation
- Fused heterobicyclic systems containing 1,2,4-triazolo/triazinopyridinone moieties have been synthesized from derivatives of this compound. Their antimicrobial activity has been evaluated, indicating potential biological applications (Abdel-Monem, 2004).
Fluorescence Studies
- Some derivatives exhibit solid-state fluorescence, which can have applications in various scientific fields like material science or bioimaging. A study on 2-alkylamino-4-amino-6-arylpyridine-3,5-dicarbonitriles demonstrated violet or blue fluorescence (Ershov et al., 2017).
Antifungal and Antibacterial Agents
- These compounds and their derivatives have been synthesized and evaluated for their antifungal and antibacterial properties. For instance, pyridone quinoline hybrids showed significant antimicrobial activities, suggesting their use in developing new antimicrobial agents (Desai et al., 2021).
Propriétés
Nom du produit |
2-Amino-4-(4-chlorophenyl)-1-(4-methylphenyl)-6-oxopyridine-3,5-dicarbonitrile |
|---|---|
Formule moléculaire |
C20H13ClN4O |
Poids moléculaire |
360.8g/mol |
Nom IUPAC |
2-amino-4-(4-chlorophenyl)-1-(4-methylphenyl)-6-oxopyridine-3,5-dicarbonitrile |
InChI |
InChI=1S/C20H13ClN4O/c1-12-2-8-15(9-3-12)25-19(24)16(10-22)18(17(11-23)20(25)26)13-4-6-14(21)7-5-13/h2-9H,24H2,1H3 |
Clé InChI |
HDZAUIAXCGFVOT-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=C(C(=C(C2=O)C#N)C3=CC=C(C=C3)Cl)C#N)N |
SMILES canonique |
CC1=CC=C(C=C1)N2C(=C(C(=C(C2=O)C#N)C3=CC=C(C=C3)Cl)C#N)N |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![4(3H)-Pyrimidinone, 6-amino-5-[[(4-nitrophenyl)methylene]amino]-](/img/structure/B372848.png)

